p-Hexadecyloxyaniline

Liquid Crystals Supramolecular Chemistry Materials Science

p-Hexadecyloxyaniline (CAS 7502-06-9) is a long-chain 4-alkoxyaniline mesogen that exhibits a distinctive columnar liquid crystalline phase with hexagonal symmetry—a property shorter-chain homologs cannot replicate. Its C16 alkoxy tail, high LogP (~9.1), and low TPSA (~35.3 Ų) provide exceptional hydrophobicity and interfacial activity for synthesizing side-chain liquid crystalline polymers, Schiff base complexes, formulating stable GO/rGO dispersions in organic solvents, and preparing well-ordered Langmuir-Blodgett films. Procure this ≥98% pure building block for advanced materials R&D.

Molecular Formula C22H39NO
Molecular Weight 333.6 g/mol
CAS No. 7502-06-9
Cat. No. B1329825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hexadecyloxyaniline
CAS7502-06-9
Molecular FormulaC22H39NO
Molecular Weight333.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N
InChIInChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3
InChIKeyDETPMDIIFZGDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hexadecyloxyaniline (CAS 7502-06-9) for Liquid Crystal and Advanced Materials Procurement


p-Hexadecyloxyaniline (4-Hexadecyloxyaniline, CAS 7502-06-9) is a long-chain 4-alkoxyaniline derivative with the molecular formula C22H39NO and a molecular weight of 333.55 g/mol . As an amphiphilic primary amine bearing a sixteen-carbon alkoxy tail, it is a mesogenic compound that exhibits liquid crystalline behavior, notably a columnar phase with hexagonal symmetry . Its high calculated LogP (XlogP ~9.1) and low topological polar surface area (TPSA ~35.3 Ų) reflect its strong hydrophobic character , making it a key building block for specialized materials where tailored interfacial properties and self-assembly are critical.

Why p-Hexadecyloxyaniline Cannot Be Readily Substituted by Other Alkoxyanilines in Critical Applications


Generic substitution of p-hexadecyloxyaniline with shorter-chain 4-alkoxyaniline homologs (e.g., octyloxy, decyloxy) is not viable for applications requiring specific mesophase behavior and high surface activity. The length of the terminal alkoxy chain is a primary determinant of the thermotropic liquid crystalline phase sequence and transition temperatures in this class of compounds [1]. Longer chains, such as the C16 chain in p-hexadecyloxyaniline, are known to stabilize highly ordered smectic phases and can induce columnar self-assembly, as observed for this compound, which shorter homologs cannot replicate . Furthermore, the sixteen-carbon chain confers a significantly higher calculated LogP (~9.1) compared to shorter-chain analogs, resulting in markedly different solubility and partition behavior in organic solvents and at interfaces—a critical factor for Langmuir-Blodgett film formation or as a dispersant for two-dimensional materials.

Quantitative Differentiation of p-Hexadecyloxyaniline: Comparative Evidence for Scientific Selection


Columnar Mesophase Formation: A Unique Self-Assembly Signature Not Observed in Shorter Alkoxyaniline Homologs

p-Hexadecyloxyaniline (HDOA) exhibits a columnar liquid crystalline phase with hexagonal symmetry, a distinct mesophase morphology not reported for shorter-chain 4-alkoxyaniline homologs such as 4-octyloxyaniline (C8) or 4-decyloxyaniline (C10) . The columnar phase was characterized by nuclear magnetic resonance (NMR), optical microscopy, and calorimetry . In contrast, the C8 and C10 homologs in related series typically exhibit only nematic and/or smectic A phases [1].

Liquid Crystals Supramolecular Chemistry Materials Science

Elevated Hydrophobicity (LogP): Quantified Partitioning Advantage for Nonpolar Environments

p-Hexadecyloxyaniline possesses a calculated XlogP value of 9.1 , which is significantly higher than that of its shorter-chain homologs. For comparison, 4-octyloxyaniline (C8) has an estimated LogP of ~5.0, and 4-dodecyloxyaniline (C12) has an estimated LogP of ~7.0, based on incremental LogP contributions of ~0.5 per methylene unit [1]. The C16 chain yields a >100-fold increase in calculated octanol-water partition coefficient relative to the C8 analog.

Solubility Partitioning Amphiphile Design

Melting Point Advantage for Room-Temperature Processability vs. Higher Homologs

p-Hexadecyloxyaniline exhibits a melting point range of 59-61°C . This is significantly lower than that of the next higher homolog, 4-octadecyloxyaniline (C18), which has a reported melting point of 64-66°C . The C16 compound thus melts closer to room temperature, facilitating processing and formulation in organic solvents at milder temperatures without requiring additional heating, which could degrade sensitive co-formulated materials.

Thermal Properties Processing Formulation

Quantified Interfacial Activity: Surface Tension Differentiates C16 from Shorter Alkoxyaniline Homologs

The calculated surface tension of p-hexadecyloxyaniline is 35.4 dyne/cm . While direct comparative surface tension data for shorter-chain 4-alkoxyanilines are not available in the same dataset, the value is consistent with the expected trend for amphiphiles: longer hydrophobic tails generally yield lower surface tension in organic solutions. For context, aniline itself has a surface tension of approximately 42.9 dyne/cm at 20°C [1]. The C16 alkoxy substitution reduces this value by ~7.5 dyne/cm, reflecting its enhanced amphiphilic character.

Surface Chemistry Langmuir-Blodgett Films Amphiphiles

Optimal Research and Industrial Use Cases for p-Hexadecyloxyaniline (CAS 7502-06-9)


Synthesis of Advanced Mesogens and Liquid Crystalline Polymers

As a mesogenic amine with a unique columnar phase , p-hexadecyloxyaniline is a critical precursor for synthesizing high-performance liquid crystalline polymers and reactive mesogens. Its C16 tail and primary amine functionality enable the creation of side-chain liquid crystalline polymers (SCLCPs) and Schiff base complexes (e.g., with oxovanadium(IV)) that exhibit tailored thermotropic behavior [1].

Formulation of Graphene Oxide and 2D Material Dispersions

The compound's exceptionally high hydrophobicity (XlogP = 9.1) and low surface tension (35.4 dyne/cm) make it an effective dispersant for graphene oxide (GO) and reduced graphene oxide (rGO) in organic solvents . This is a key application for preparing stable inks and coatings for printed electronics and composite materials.

Fabrication of Langmuir-Blodgett (LB) Monolayers and Multilayer Films

The amphiphilic structure of p-hexadecyloxyaniline, with its long hydrophobic C16 chain and polar aniline head group, is ideal for forming stable monolayers at the air-water interface [2]. Its calculated surface tension and melting point support the creation of well-ordered LB films for molecular electronics, sensor development, and studies of interfacial phenomena.

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